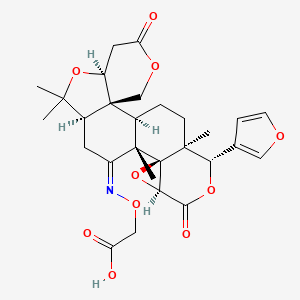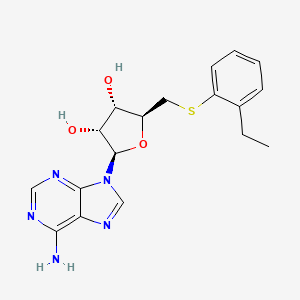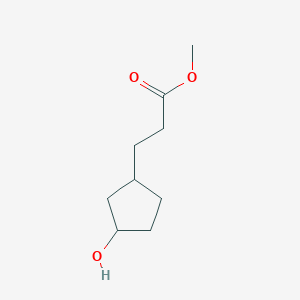![molecular formula C39H36Br2P2 B15288934 Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphoranyl groups attached to a central propyl chain, which is further substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane typically involves the reaction of triphenylphosphine with a suitable brominated propyl precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphorus atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphine derivatives, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its potential as a biochemical probe is being explored, given its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It may find applications in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog that lacks the brominated propyl chain.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane: Similar in structure but with different substituents.
Uniqueness
This compound is unique due to its dual triphenylphosphoranyl groups and brominated propyl chain. This structure imparts distinct reactivity and potential for forming complex molecular architectures, setting it apart from simpler phosphorus compounds.
Properties
Molecular Formula |
C39H36Br2P2 |
|---|---|
Molecular Weight |
726.5 g/mol |
IUPAC Name |
bromo-[3-[bromo(triphenyl)-λ5-phosphanyl]propyl]-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C39H36Br2P2/c40-42(34-20-7-1-8-21-34,35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-43(41,37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39/h1-18,20-31H,19,32-33H2 |
InChI Key |
WFBRUEKTFHHPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br)(C5=CC=CC=C5)(C6=CC=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


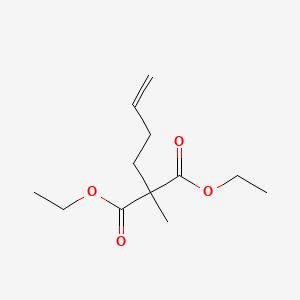
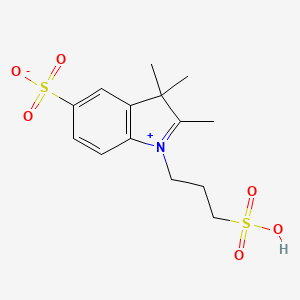
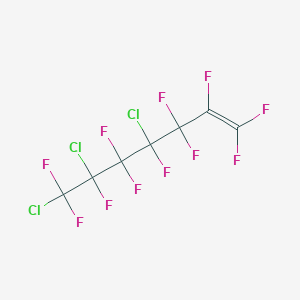
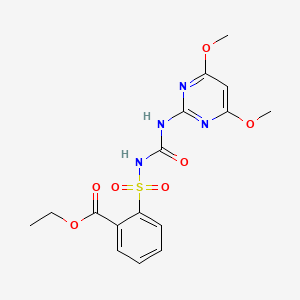

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
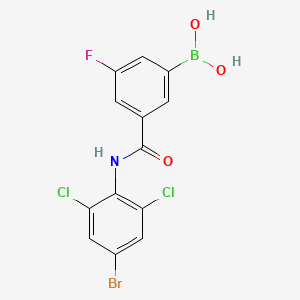
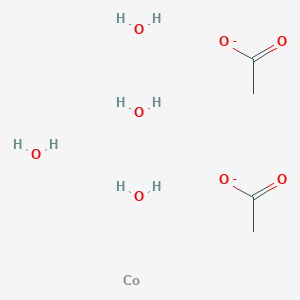
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
